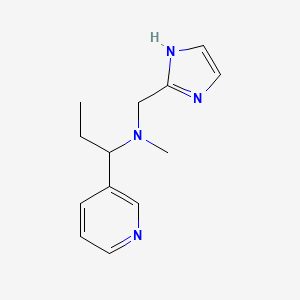![molecular formula C23H25N5O3 B4258464 N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4258464.png)
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea
説明
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea, also known as BPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
作用機序
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea acts as a competitive inhibitor of PTP1B by binding to its catalytic site and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This leads to increased tyrosine phosphorylation of IRS-1 and downstream activation of the PI3K/Akt signaling pathway, which is essential for glucose uptake and metabolism in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been shown to have significant biochemical and physiological effects on glucose homeostasis and lipid metabolism. It improves insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, reduces hepatic glucose production, and enhances lipid oxidation and thermogenesis in brown adipose tissue. These effects are mediated by the activation of the PI3K/Akt signaling pathway and the suppression of hepatic gluconeogenesis and lipogenesis.
実験室実験の利点と制限
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and specificity for PTP1B inhibition, its ability to improve insulin sensitivity and glucose uptake in various tissues, and its potential for combination therapy with other anti-diabetic drugs. However, there are also some limitations to its use, such as its poor solubility in aqueous solutions, its potential for off-target effects on other protein tyrosine phosphatases, and the need for further optimization of its pharmacokinetic properties for clinical use.
将来の方向性
There are several future directions for the research on N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea, including the development of more potent and selective PTP1B inhibitors, the investigation of its effects on other metabolic pathways and diseases, the optimization of its pharmacokinetic properties for clinical use, and the exploration of its potential for combination therapy with other anti-diabetic drugs. Additionally, the elucidation of the molecular mechanisms underlying its effects on glucose homeostasis and lipid metabolism could provide valuable insights into the pathogenesis of metabolic disorders and the development of novel therapies.
科学的研究の応用
N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. This effect has been demonstrated in both in vitro and in vivo studies, where N-[1-(1-benzoyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea administration resulted in improved glucose tolerance and reduced insulin resistance in animal models of diabetes and obesity.
特性
IUPAC Name |
1-[2-(1-benzoylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-10-6-5-9-19(20)25-23(30)26-21-11-14-24-28(21)18-12-15-27(16-13-18)22(29)17-7-3-2-4-8-17/h2-11,14,18H,12-13,15-16H2,1H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNXMYGTZWQSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dimethylphenyl)-4-[(4-ethoxypiperidin-1-yl)methyl]benzamide](/img/structure/B4258394.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4258406.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-benzyl-1-piperidinecarboxamide](/img/structure/B4258409.png)
![4-methoxy-6-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B4258415.png)

![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[1-(pyridin-3-ylmethyl)piperidin-4-yl]urea](/img/structure/B4258424.png)
![N-cyclopropyl-1-ethyl-N-[4-(methylthio)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B4258432.png)
![5-(1H-indol-1-ylmethyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4258439.png)
![2-{4-[(2,5-dimethyl-3-furyl)methyl]-1-piperazinyl}phenol trifluoroacetate (salt)](/img/structure/B4258446.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4258448.png)
![N-ethyl-N-[1-(5-ethyl-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B4258463.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B4258473.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B4258484.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-isopropoxyethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4258492.png)